2-chloro-6-fluorobenzyl 2-(acetylamino)benzoate
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Overview
Description
2-chloro-6-fluorobenzyl 2-(acetylamino)benzoate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CF3 and is used in various laboratory experiments.
Mechanism of Action
The mechanism of action of CF3 involves the formation of a covalent bond with the target molecule. This covalent bond results in a change in the fluorescence intensity of CF3, which can be detected using spectroscopic techniques. This mechanism has been widely used in various research studies to study the binding of proteins and DNA.
Biochemical and Physiological Effects:
CF3 has been shown to have minimal biochemical and physiological effects. It has been reported to be non-toxic and non-carcinogenic. However, further studies are required to fully understand the biochemical and physiological effects of CF3.
Advantages and Limitations for Lab Experiments
One of the main advantages of CF3 is its high sensitivity and selectivity. It can be used to detect low concentrations of biomolecules with high accuracy. Additionally, CF3 is easy to synthesize and has a long shelf life. However, its limitations include its high cost and the need for specialized equipment to detect its fluorescence.
Future Directions
There are several future directions for research on CF3. One potential area of research is the development of new biosensors using CF3. Additionally, CF3 can be used to study protein-protein interactions and identify potential drug targets. Further research is also required to fully understand the biochemical and physiological effects of CF3.
Conclusion:
In conclusion, CF3 is a unique chemical compound that has gained significant attention in scientific research. Its high sensitivity and selectivity make it a valuable tool in various laboratory experiments. Further research is required to fully understand its biochemical and physiological effects and to explore its potential applications in drug discovery and biosensors.
Synthesis Methods
The synthesis of CF3 involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-aminobenzoic acid in the presence of acetic anhydride. The resulting product is then purified using column chromatography. This synthesis method has been widely used in various research studies.
Scientific Research Applications
CF3 has been extensively used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to study the binding of proteins and DNA. CF3 has also been used to develop biosensors for the detection of various biomolecules. Additionally, it has been used in drug discovery studies to identify potential drug targets.
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-acetamidobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-10(20)19-15-8-3-2-5-11(15)16(21)22-9-12-13(17)6-4-7-14(12)18/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFBXKCYJXFJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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